molecular formula C22H23N3O2S B2545322 2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone CAS No. 1211619-19-0

2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone

Cat. No.: B2545322
CAS No.: 1211619-19-0
M. Wt: 393.51
InChI Key: VKVLKFQOXWCTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole moiety linked via an ethanone bridge to a piperazine ring, which is substituted with a 2-(thiophen-2-yl)cyclopropanecarbonyl group. The indole’s position (1-yl), the ethanone linker, and the cyclopropane-thiophene substitution on piperazine distinguish it from related analogs.

Properties

IUPAC Name

2-indol-1-yl-1-[4-(2-thiophen-2-ylcyclopropanecarbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c26-21(15-25-8-7-16-4-1-2-5-19(16)25)23-9-11-24(12-10-23)22(27)18-14-17(18)20-6-3-13-28-20/h1-8,13,17-18H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVLKFQOXWCTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C=CC3=CC=CC=C32)C(=O)C4CC4C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound involves the reaction of indole derivatives with piperazine and thiophene moieties. The structural characterization typically employs techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the formation and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including those similar to this compound. For example:

  • A study evaluated newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and MCF7 (breast cancer). The results indicated that certain derivatives exhibited selective cytotoxicity towards HCT-116 cells with an IC50 value of 10.5 µM for one derivative, demonstrating significant anticancer activity compared to standard chemotherapeutics like Doxorubicin (IC50 = 13.1 µM) .

The mechanisms underlying the anticancer effects of these compounds often involve:

  • Cell Cycle Arrest : Compounds may induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed, leading to programmed cell death in tumor cells.
  • Inhibition of Tumor Growth : Studies have shown that certain indole derivatives can inhibit tumor growth in vivo models by modulating signaling pathways involved in cell survival and proliferation .

Data Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µM)Selectivity Index
DoxorubicinHCT-11613.1 ± 0.030.65
2-(Indole derivative)HCT-11610.5 ± 0.079.72
2-(Indole derivative)A54931.4 ± 0.052.78
2-(Indole derivative)MCF711.9 ± 0.052.41

Study on Indole Derivatives

A comprehensive study synthesized a series of indole derivatives , including the target compound, and assessed their biological activity against various cancer cell lines. The study found that compounds with specific substitutions on the indole ring significantly enhanced their anticancer properties .

In Vivo Efficacy

In vivo studies involving animal models demonstrated that certain derivatives could effectively reduce tumor size and improve survival rates compared to control groups . These findings support the potential application of such compounds in cancer treatment protocols.

Scientific Research Applications

Overview

Recent studies have highlighted the potential of indole derivatives, including the compound , as promising anticancer agents. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines, including colon cancer (HCT-116), lung cancer, breast cancer, and skin cancer.

Case Studies

A recent study synthesized various derivatives of this compound and tested their efficacy against HCT-116 cells. The results demonstrated that several derivatives exhibited potent anticancer activity with IC50 values ranging from 7.1 μM to 11.9 μM, significantly lower than the control drug doxorubicin . These findings suggest a strong potential for these compounds in cancer therapeutics.

CompoundIC50 (μM)Cell Line
4g7.1HCT-116
4a10.5HCT-116
4c11.9HCT-116

Pharmacological Potential

Indole derivatives have been studied for their role in treating metabolic disorders such as type 2 diabetes and obesity. The compound's structural features may influence its interaction with biological targets involved in glucose metabolism and lipid regulation.

Mechanism

The therapeutic effects are thought to arise from the inhibition of enzymes related to metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibiting this enzyme can help manage conditions like insulin resistance and hypertension .

Research Findings

Research has indicated that compounds similar to 2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone can serve as effective inhibitors of metabolic pathways associated with obesity and diabetes. This suggests that further exploration could lead to novel treatments for these prevalent conditions.

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that these compounds can exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of This compound with various biological targets. These studies provide insights into the compound's potential interactions at the molecular level, aiding in the design of more effective derivatives .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Piperazine Substitutions
  • 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one (E629-0296): Shares the indole-thiophene-ethanone-piperazine scaffold but replaces the cyclopropanecarbonyl group with a 4-fluorophenyl substituent. Molecular Weight: 427.52 g/mol (C24H22FN3OS) .
  • 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47): Contains a trifluoromethylphenyl group on piperazine instead of cyclopropane-thiophene. Lacks the indole moiety, which may reduce CNS-targeted activity .
  • (4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone: Indole is at position 2-yl, and piperazine is substituted with a benzyl group.
Indole Position and Linker Modifications
  • 2-(4-(Pyridyl-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone: Indole is at position 3-yl with a tosyl group, linked to pyridyl-substituted piperazine. Demonstrates how sulfonyl groups influence solubility .
  • 2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone: Bulky benzhydryl substituent on piperazine and methylindole. Higher molecular weight (449.56 g/mol) may affect bioavailability .

Comparative Data Table

Compound Name Piperazine Substituent Indole Position Molecular Weight (g/mol) Key Biological Activity
Target Compound 2-(Thiophen-2-yl)cyclopropanecarbonyl 1-yl Not Provided Hypothesized CNS activity
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethanone 4-Fluorophenyl 1-yl 427.52 5-HT6 receptor antagonism
2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone 4-(Trifluoromethyl)phenyl N/A 379.39 Not reported
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Benzyl 2-yl 311.41 No data

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-indol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves three key steps:

Cyclopropanation : Formation of the thiophene-cyclopropane moiety via [2+1] cycloaddition using transition-metal catalysts (e.g., rhodium or palladium) .

Piperazine Functionalization : Acylation of the piperazine ring with the cyclopropanecarbonyl group under Schotten-Baumann conditions (e.g., using acyl chlorides and base-mediated coupling) .

Indole Coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the indole moiety .

  • Optimization Strategies :

  • Catalysts: Nickel or palladium complexes for improved coupling efficiency .
  • Solvent Systems: Polar aprotic solvents (DMF, DMSO) for cyclopropanation .
  • Temperature Control: Low temperatures (−20°C to 0°C) to minimize side reactions during acylation .

Q. How can researchers characterize the structural integrity and purity of this compound, particularly distinguishing between isomeric forms?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring and confirms piperazine conformation (e.g., chair vs. boat) .
  • NMR Spectroscopy : 1^1H-1^1H COSY and NOESY distinguish axial/equatorial substituents on piperazine. 13^{13}C NMR identifies carbonyl and cyclopropane carbons .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry detects impurities >0.1% .

Advanced Research Questions

Q. What in vitro biological assays are suitable for evaluating the pharmacological potential of this compound, considering its structural features?

  • Targeted Assays :

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays, given the indole-thiophene scaffold’s affinity for ATP-binding pockets .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with EC₅₀ calculations .
  • Receptor Binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors), leveraging the piperazine moiety’s pharmacophore role .
    • Data Interpretation : Normalize activity to positive controls (e.g., imatinib for kinases) and use Hill plots for cooperative binding analysis .

Q. How should researchers address contradictory data in biological activity studies between different batches or synthetic methods?

  • Root-Cause Analysis :

  • Impurity Profiling : Compare HPLC traces and HRMS data to identify batch-specific byproducts (e.g., unreacted indole or cyclopropane intermediates) .
  • Structural Validation : Re-analyze crystalline batches via X-ray diffraction to rule out polymorphic differences .
  • SAR Studies : Synthesize analogs with modified cyclopropane or piperazine groups to isolate activity contributors .
    • Statistical Tools : Use ANOVA or t-tests to assess significance of activity variations across batches .

Q. What computational modeling approaches are recommended to predict the interaction between this compound and biological targets like kinase enzymes?

  • Molecular Docking :

  • Software: AutoDock Vina or Schrödinger Suite for binding pose prediction.
  • Parameters: Include flexible side chains in the kinase active site and solvent effects (implicit PBS model) .
    • Molecular Dynamics (MD) Simulations :
  • Run 100-ns simulations (AMBER force field) to assess stability of ligand-target complexes and identify key hydrogen bonds (e.g., between the ethanone carbonyl and Lys216 of EGFR) .
    • Free Energy Calculations : Use MM-GBSA to estimate binding affinities and rank analogs .

Data Contradiction and Resolution

  • Example Conflict : A study reports potent EGFR inhibition (IC₅₀ = 50 nM) , while another shows no activity .
    • Resolution : Compare assay conditions (e.g., ATP concentration, pH) and validate target engagement via cellular thermal shift assays (CETSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.